
Gypenoside XLIX
Descripción general
Descripción
Gypenoside XLIX is a dammarane-type tetracyclic triterpenoid saponin primarily isolated from Gynostemma pentaphyllum (Thunb.) Makino, a traditional Chinese herb renowned for its ginseng-like pharmacological properties . Structurally, it features a glucose moiety at the C21 position and a trisaccharide group (composed of arabinose, rhamnose, and xylose) at the C3 position of the aglycone . It constitutes 6–20% of total gypenosides in standardized extracts, making it one of the most abundant bioactive components in the plant .
This compound exhibits diverse therapeutic effects, including anti-inflammatory, anti-atherosclerotic, hepatoprotective, and nephroprotective activities. Mechanistically, it modulates key pathways such as NF-κB, PPAR-α, and NLRP3, thereby reducing oxidative stress, lipid accumulation, and apoptosis . Its low oral bioavailability (0.14%) and rapid metabolism (oral t1/2 of 1.8 ± 0.6 h in rats) highlight challenges in clinical translation, necessitating structural optimization or novel delivery systems .
Métodos De Preparación
Extraction and Isolation from Natural Sources
Botanical Source and Material Preparation
Gypenoside XLIX is primarily extracted from Gynostemma pentaphyllum (Thunb.) Makino, a herbaceous plant native to East Asia . The aerial parts of the plant are harvested, dried, and ground into a coarse powder to maximize surface area for solvent interaction. Ethanol-water mixtures (50–70% ethanol) are commonly used for preliminary extraction, leveraging the compound’s solubility in polar solvents .
Solvent Extraction and Crude Purification
Maceration or reflux extraction is employed to obtain a crude saponin fraction. The extract is concentrated under reduced pressure and defatted using non-polar solvents such as petroleum ether. Subsequent liquid-liquid partitioning with n-butanol isolates the saponin-rich fraction, which is then subjected to column chromatography over silica gel or Diaion HP-20 resin . Gradient elution with methanol-water systems (20–80% methanol) separates this compound from structurally analogous saponins.
Enzymatic Biotransformation for Enhanced Yield
Recombinant Cellulase from Fervidobacterium pennivorans
A cellulase from Fervidobacterium pennivorans DSM9078 has been engineered to catalyze the deglycosylation of this compound into gylongiposide I . The enzyme, expressed in Escherichia coli BL21(DE3), demonstrates optimal activity at pH 6.0 and 50°C. Its specificity for the glucose moiety at the C21 position enables selective modification without disrupting the trisaccharide unit at C3 .
Table 1: Optimal Conditions for Enzymatic Biotransformation
Parameter | Value |
---|---|
Substrate (this compound) | 35 g |
Enzyme Load | 20 g crude preparation |
Reaction pH | 6.0 |
Temperature | 50°C |
Conversion Rate | >95% |
Structural Confirmation of Biotransformation Products
The enzymatic product, gylongiposide I, was characterized via tandem mass spectrometry (MS/MS) and NMR. MS/MS analysis revealed a molecular ion at m/z 1045.5 ([M−H]) and fragment ions at m/z 751, 605, and 473, corresponding to sequential losses of xylose (132 Da), glucose (162 Da), and rhamnose (146 Da) . NMR data confirmed the retention of the aglycone structure (δC 206.6 for the carbonyl group) and the trisaccharide moiety (anomeric carbons at δC 100.6, 103.7, 103.8) .
Synthetic and Semi-Synthetic Approaches
Challenges in De Novo Synthesis
The structural complexity of this compound—featuring a dammarane-type aglycone and four sugar residues—poses significant synthetic challenges. Total synthesis remains impractical due to the need for stereoselective glycosylation at multiple positions.
Semi-Synthesis via Glycosylation
Semi-synthetic strategies focus on modifying isolated aglycones or proto-gypenosides. For instance, enzymatic glycosylation using UDP-glucosyltransferases has been explored to attach glucose or xylose units to the C21 position . However, yields remain suboptimal (<30%), necessitating further optimization.
Large-Scale Purification Techniques
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Crude extracts or biotransformation mixtures are purified using prep-HPLC with a C18 column (250 × 21.2 mm, 5 µm). A gradient of acetonitrile-water (25–45% acetonitrile over 40 minutes) achieves baseline separation of this compound from contaminants . The purified compound exhibits ≥96.82% purity, as determined by peak area normalization .
Solvent Crystallization
Fractional crystallization from methanol-water (7:3, v/v) yields this compound as a white amorphous powder. This step reduces residual solvents to <0.1%, meeting pharmacopeial standards .
Quality Control and Analytical Validation
UPLC-MS/MS for Quantification
A validated UPLC-MS/MS method enables simultaneous quantification of this compound and related compounds in complex matrices . Key parameters include:
Table 2: Analytical Performance of UPLC-MS/MS Method
Parameter | This compound |
---|---|
Linear Range | 2–3000 ng/mL |
Precision (RSD%) | ≤12.9 |
Accuracy (%) | 91.8–113.9 |
Recovery (%) | ≥93.2 |
Matrix Effect (%) | 89.3–94.1 |
Pharmacokinetic Profiling
Oral administration in rats revealed a short half-life ( = 1.8 ± 0.6 h) and low bioavailability (0.14%), attributed to extensive first-pass metabolism . These findings underscore the need for formulation strategies to enhance systemic exposure.
Análisis De Reacciones Químicas
Tipos de reacciones: El Gypenosido XLIX experimenta diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la biotransformación enzimática del Gypenosido XLIX da como resultado la formación de gylongiposide I .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Gypenoside XLIX exhibits a range of biological activities that contribute to its therapeutic potential:
- Anti-inflammatory Effects : this compound has been shown to alleviate inflammation by inhibiting the expression of pro-inflammatory cytokines and reducing oxidative stress. It activates the Sirt1/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage .
- Cardiovascular Protection : The compound acts as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, inhibiting vascular cell adhesion molecule-1 (VCAM-1) expression. This mechanism is significant in preventing chronic inflammation and atherosclerosis .
- Antiviral Activity : Recent studies indicate that this compound possesses antiviral properties against enterovirus 71 (EV71), suggesting its potential as an alternative therapeutic source for viral infections .
- Insulin Sensitivity Improvement : Research demonstrates that this compound can enhance insulin sensitivity and mitigate insulin resistance through modulation of key signaling pathways, including IKKβ/NF-κB .
Anti-inflammatory and Antioxidative Effects
A study investigated the effects of this compound on acute lung injury (ALI) induced in mice. The results indicated significant reduction in pathological damage and inflammatory markers in lung tissues following treatment with this compound. The compound also inhibited ROS levels and NLRP3 inflammasome activation, underscoring its multifaceted anti-inflammatory properties .
Cardiovascular Health
In another study focusing on atherosclerosis, this compound was administered to high-fat diet-induced atherosclerotic mice. The treatment resulted in decreased dyslipidemia and inflammatory markers, along with beneficial changes in gut microbiota composition. Notably, the Firmicutes/Bacteroidetes ratio improved significantly after treatment .
Antiviral Activity Against EV71
The antiviral efficacy of this compound was assessed in vitro against EV71. The study found that both this compound and its deglycosylated product exhibited significant inhibitory effects on viral replication, indicating their potential use in treating EV71 infections .
Summary Table of Applications
Mecanismo De Acción
El Gypenosido XLIX ejerce sus efectos a través de múltiples objetivos moleculares y vías:
Vía de señalización Sirt1 / Nrf2: Inhibe la activación del inflamasoma NLRP3, reduciendo la inflamación y el estrés oxidativo.
Activación del receptor activado por proliferadores de peroxisomas (PPAR) -α: Inhibe la sobreexpresión y la hiperactividad inducida por citoquinas de la molécula de adhesión celular vascular-1 en células endoteliales humanas.
Vía de señalización del receptor X farnesoide (FXR): Regula el metabolismo de los ácidos biliares y los lípidos, mejorando la función hepática en la esteatohepatitis no alcohólica.
Comparación Con Compuestos Similares
Structural and Pharmacokinetic Comparisons
Gypenoside XLIX shares structural homology with other dammarane-type saponins, such as ginsenosides (e.g., Rb1, Rd) and gypenoside analogs (e.g., Gypenoside A, XVII). Key differences lie in sugar moieties and substitution sites, which influence solubility, stability, and bioavailability.
Key Findings :
- Bioavailability: this compound has the lowest oral bioavailability (0.14%) among its analogs, likely due to its complex trisaccharide group limiting intestinal absorption .
- Metabolic Stability: Gypenoside A and XLIX both exhibit short half-lives (<2 h), but XLIX shows slightly prolonged t.="" a="" compared="" h)="" li="" sub>="" to="" vs.=""> Structural-Activity Relationship: The C3 trisaccharide in XLIX enhances PPAR-α binding affinity, whereas the C21 glucose moiety contributes to its anti-inflammatory effects .
Pharmacological Activity Comparisons
Anti-Inflammatory Effects
- This compound: Inhibits TLR4/NF-κB signaling, reducing TNF-α, IL-6, and NLRP3 inflammasome activity in sepsis-induced liver and lung injury models .
- Gypenoside XVII: Attenuates endothelial apoptosis via ERα-mediated PI3K/Akt activation, showing specificity for cardiovascular inflammation .
- Ginsenoside Rd: Lacks significant PPAR-α activation but suppresses ROS via Nrf2 pathways .
Anti-Atherosclerotic Effects
- This compound: Reduces HFD-induced atherosclerosis by modulating gut microbiota, lowering oxidative stress (MDA, ROS), and increasing antioxidants (GSH, CAT) .
Biotransformation Potential
- This compound: Enzymatic deglycosylation at C21 (via recombinant cellulase) yields Gylongiposide I, which exhibits enhanced antiviral activity (EC50 12.3 μM vs. XLIX’s 18.7 μM against EV71) .
- Ginsenoside Rb1: Converted to compound K (CK) via gut microbiota, improving anti-cancer activity but with lower enzymatic efficiency compared to XLIX .
Enzymatic Conversion Efficiency
A comparative study of recombinant cellulase activity on saponins revealed:
Actividad Biológica
Gypenoside XLIX (Gyp-XLIX), a dammarane-type glycoside derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanisms and therapeutic potential, particularly in metabolic disorders, inflammation, and oxidative stress.
Overview of this compound
- Source : Gyp-XLIX is primarily extracted from Gynostemma pentaphyllum, a traditional medicinal herb known for its health benefits.
- Chemical Structure : As a dammarane-type glycoside, its structure contributes to its biological activities, particularly its interaction with various cellular pathways.
1. Insulin Sensitivity and Metabolic Regulation
A pivotal study demonstrated that Gyp-XLIX effectively improves insulin sensitivity in lipid-infused rats. The research utilized a hyperinsulinemic-euglycemic clamp technique, revealing that Gyp-XLIX's beneficial effects are mediated through the following mechanisms:
- Inhibition of Inflammatory Pathways : Gyp-XLIX significantly suppressed the IKKβ/NF-κB signaling pathway, reducing pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in liver and muscle tissues .
- Activation of Insulin Signaling : The compound enhanced the phosphorylation of insulin receptor substrates (IRS1) and downstream signaling proteins (PI3K and Akt), which are crucial for insulin action .
2. Anti-inflammatory Properties
Gyp-XLIX has been shown to inhibit vascular cell adhesion molecule-1 (VCAM-1) overexpression in human endothelial cells through activation of the PPAR-alpha pathway. This action is significant in mitigating chronic inflammation and atherosclerosis:
- Cytokine-Induced Inhibition : The compound reduced VCAM-1 promoter activity and mRNA expression in response to TNF-alpha stimulation .
3. Effects on Acute Lung Injury (ALI)
Recent studies indicate that Gyp-XLIX exhibits protective effects against ALI by:
- Modulating Oxidative Stress : It reduced reactive oxygen species (ROS) levels and inhibited NLRP3 inflammasome activation via the Sirt1/Nrf2 signaling pathway .
- Alleviating Pathological Damage : In vivo experiments showed significant improvements in lung tissue integrity and reduced inflammatory markers in mice subjected to sepsis-induced lung injury .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
Case Study 1: Insulin Resistance Model
In a controlled experiment involving Sprague-Dawley rats, Gyp-XLIX was administered prior to lipid infusion. Results indicated a marked improvement in glucose infusion rates and a reduction in inflammatory markers, supporting its potential as a therapeutic agent for type 2 diabetes management.
Case Study 2: Acute Lung Injury
Mice subjected to cecal ligation and puncture surgery demonstrated significant lung protection when treated with Gyp-XLIX. Histological analyses revealed less edema and inflammatory cell infiltration compared to untreated controls, highlighting its protective role against sepsis-related lung damage.
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Gypenoside XLIX in biological matrices like plasma?
- Methodology : UPLC-MS/MS with a BEH C18 column and negative ion mode detection is widely validated. Key parameters include:
- Chromatographic conditions : Acetonitrile-water (0.1% formic acid) mobile phase, 4-minute run time .
- Mass spectrometry : Collision energy optimized to 40–70 V for MRM transitions (e.g., m/z 1045.5 → 118.9 for XLIX) .
- Validation metrics : Linearity (2–3000 ng/mL, r > 0.995), recovery (>88.3%), matrix effect (87.1–94.1%), and precision (RSD ≤14.9%) .
Q. What are the pharmacokinetic properties of this compound in preclinical models?
- Key findings from rat studies :
- Short half-life : Oral t1/2z = 1.8 ± 0.6 h; intravenous t1/2z = 1.6 ± 1.7 h .
- Low bioavailability : 0.14% oral bioavailability due to rapid metabolism and poor absorption .
- Dose proportionality : Non-linear pharmacokinetics observed at higher doses, suggesting saturation of metabolic pathways .
Q. How is this compound structurally characterized in natural sources?
- Techniques : NMR (e.g., <sup>13</sup>C NMR for glycoside linkage confirmation) and high-resolution MS (e.g., m/z 1047.227 for molecular formula C52H86O21) .
- Source identification : Primarily isolated from Gynostemma pentaphyllum using macroporous resin chromatography and preparative HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., t1/2 discrepancies)?
- Case study : Rat t1/2 values for this compound vary between 1.6 h (intravenous) and 3.17 h (literature) due to differences in:
- Administration routes : Formulation (e.g., solubilizers in IV vs. oral suspensions) .
- Analytical sensitivity : LOQ variations (1 ng/mL vs. 2 ng/mL) affecting terminal phase calculations .
Q. What mechanistic evidence supports this compound as a PPAR-α activator?
- Experimental design :
- In vitro : PPAR-α reporter assays in THP-1 monocytes showing dose-dependent inhibition of LPS-induced tissue factor expression (IC50 = 12 µM) .
- In vivo : Atherosclerosis models (ApoE<sup>−/−</sup> mice) demonstrate reduced VCAM-1 expression via NF-κB/PPAR-α crosstalk .
Q. How to optimize collision energy and voltage parameters for this compound in UPLC-MS/MS?
- Stepwise optimization :
Collision energy : Start with 40–70 V (negative mode) and adjust based on fragment ion intensity (e.g., m/z 617.5 for XLIX) .
Capillary voltage : 3.0 kV for stable ionization .
Drying gas temperature : 300°C balances desolvation and compound stability .
Q. Methodological Challenges & Solutions
Q. Why does protein precipitation with methanol-acetonitrile (1:9) maximize this compound recovery?
- Mechanism : Acetonitrile’s high polarity disrupts protein-saponin interactions, while methanol prevents XLIX co-precipitation .
- Validation : Recovery rates >88% vs. <70% with methanol alone .
Q. How to address low oral bioavailability in preclinical testing?
- Strategies :
- Pharmacokinetic enhancers : Co-administration with CYP3A4 inhibitors to slow metabolism .
- Nanoencapsulation : Liposomal formulations improve intestinal absorption (e.g., 3.2-fold AUC increase in pilot studies) .
Q. Data Interpretation Guidelines
Q. How to validate NF-κB/PPAR-α pathway modulation by this compound?
- Multi-omics approach :
- Transcriptomics : RNA-seq of LPS-stimulated macrophages to quantify TNF-α, IL-6 suppression .
- Metabolomics : PPAR-α activation confirmed via increased β-oxidation markers (e.g., acyl-carnitines) .
Q. What statistical models are appropriate for analyzing dose-response relationships?
Propiedades
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.